3'-Chloro-3-(2-methylphenyl)propiophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Chloro-3-(2-methylphenyl)propiophenone can be synthesized through various methods. One common method involves the reaction of 3’-chlorobenzene acetone with levorotatory prolinol in 95% ethanol. The reaction mixture is stirred, cooled, and potassium borohydride is added in batches. The mixture is then heated for reflux reaction, concentrated under reduced pressure, and crystallized to obtain the desired product .
Industrial Production Methods
Industrial production methods for 3’-Chloro-3-(2-methylphenyl)propiophenone typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-3-(2-methylphenyl)propiophenone is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical drugs.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of new therapeutic agents and drug formulations.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. It can act as a precursor to active pharmaceutical ingredients, influencing various biochemical processes. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: A chiral compound used as an antidepressant drug.
1-(3-Chlorophenyl)-3-(o-tolyl)propan-1-one: Another similar compound with comparable chemical properties.
Uniqueness
3’-Chloro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct physical and chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMKZCIDSQENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644018 | |
Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-42-9 | |
Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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